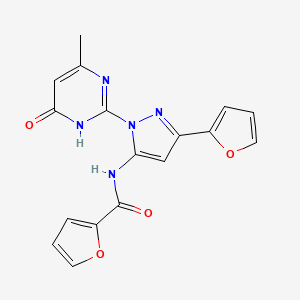
N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a furan- and pyrimidine-containing molecule, suggesting a complex structure with potential for diverse chemical reactivity and biological activity. The furan and pyrimidine moieties indicate the compound could be involved in various synthetic routes and possess unique physical and chemical properties.
Synthesis Analysis
The synthesis of related furan and pyrimidine derivatives involves several steps, including the preparation of intermediates like N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and subsequent reactions to afford N-alkylated products. These steps often involve cyclization reactions under acidic or basic conditions to yield triazole, oxadiazole, and thiadiazole derivatives (El-Essawy & Rady, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the one typically includes heterocyclic rings like furan and pyrimidine, which are known for their aromaticity and potential for hydrogen bonding. This suggests a planar structure conducive to stacking interactions, potentially influencing its solubility and reactivity.
Chemical Reactions and Properties
Compounds containing furan and pyrimidine units participate in various chemical reactions, including electrophilic substitution and nucleophilic addition. The presence of amide functionalities suggests the possibility of amidation reactions, contributing to the compound's reactivity profile. Moreover, these molecules can undergo transformations like cyclization and condensation to afford structurally diverse derivatives (El-Essawy & Rady, 2011).
Wissenschaftliche Forschungsanwendungen
DNA Recognition and Molecular Interaction
A study highlights the incorporation of a furan amino acid, inspired by proximicin natural products, into DNA-binding hairpin polyamides. Furan carboxamides, when paired with specific rings, showed excellent DNA stabilization and sequence discrimination, indicating their potential as molecular recognition elements in genomic studies and therapeutic interventions (Muzikar et al., 2011).
Antiprotozoal Activity
Research on dicationic imidazo[1,2-a]pyridines, including compounds with a furan-2-carboxamide fragment, demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. This suggests the compound's potential in developing treatments for protozoal infections (Ismail et al., 2004).
Synthesis and Chemical Properties
Studies on the synthesis and reactivity of furan-2-carboxamide derivatives have elucidated their properties and potential applications in creating more complex chemical entities. These insights are crucial for developing new materials and pharmaceutical compounds with tailored properties (El’chaninov & Aleksandrov, 2017).
Pharmaceutical Development
Furan-2-carboxamide and its derivatives have been explored for their pharmaceutical applications, including their role in synthesizing new molecules with potential antibacterial, antifungal, and antiprotozoal activities. This research is foundational in developing new drugs and therapeutic agents to combat various diseases (Chambhare et al., 2003).
Eigenschaften
IUPAC Name |
N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4/c1-10-8-15(23)20-17(18-10)22-14(19-16(24)13-5-3-7-26-13)9-11(21-22)12-4-2-6-25-12/h2-9H,1H3,(H,19,24)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGVHKTLXFGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135879843 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)
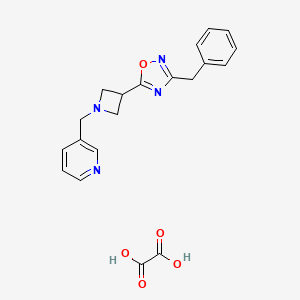
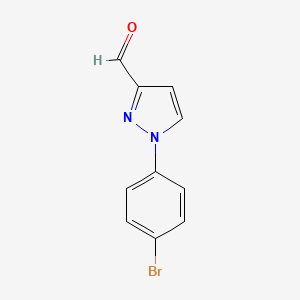

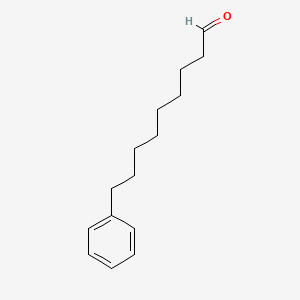

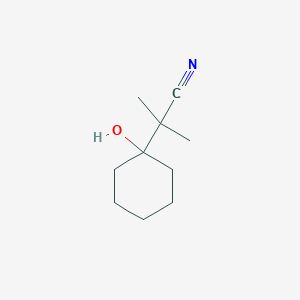
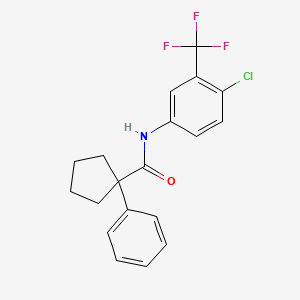

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)
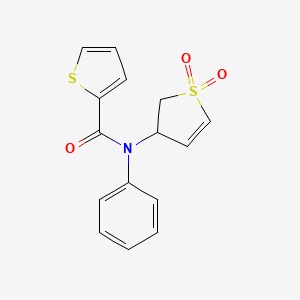
![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)
![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)
![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)